molecular formula C13H10Cl2N2O B3056890 2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone CAS No. 7505-83-1

2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone

Cat. No. B3056890
CAS RN: 7505-83-1
M. Wt: 281.13 g/mol
InChI Key: OEMVRPVXQSSEIZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone , also known by its chemical formula C₁₃H₁₀Cl₂N₂O , is a synthetic compound with intriguing properties. It belongs to the class of quinoline derivatives and exhibits potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone consists of a pyrimidine ring fused with a phenyl group. The chlorine atoms enhance its reactivity, and the methyl group contributes to its lipophilicity. The ketone functional group at the ethanone position plays a crucial role in its biological interactions .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity and transformations in different contexts .


Physical And Chemical Properties Analysis

  • Storage : Store in a cool, dry place away from direct sunlight

Mechanism of Action

While the exact mechanism of action remains an active area of investigation, it is believed that 2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone interacts with specific cellular targets, potentially affecting enzymatic processes or signaling pathways. Further studies are needed to elucidate its precise mode of action .

Future Directions

Researchers should explore the pharmacological potential of this compound further. Investigate its bioactivity, potential targets, and therapeutic applications. Additionally, consider modifications to enhance its efficacy and reduce toxicity .

properties

IUPAC Name

2-chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c1-8-11(10(18)7-14)16-13(17-12(8)15)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMVRPVXQSSEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322461
Record name 2-chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7505-83-1
Record name NSC401287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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